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Compound of Interest

4-(2-
Compound Name: Cyanophenylmethoxy)phenylboro
nic acid
\ v

This guide provides a comprehensive analysis of the spectroscopic data expected for 4-(2-
Cyanophenylmethoxy)phenylboronic acid, offering a framework for its structural
confirmation. Given the limited availability of peer-reviewed, fully characterized data for this
specific molecule, this guide establishes an expected spectroscopic profile based on data from
structurally similar compounds. This comparative approach is invaluable for researchers,
scientists, and drug development professionals engaged in the synthesis and characterization
of novel boronic acid derivatives.

The structural confirmation of active pharmaceutical ingredients and intermediates is a critical
step in drug discovery and development, ensuring the identity, purity, and quality of the
synthesized compound. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this
process.

Predicted and Comparative Spectroscopic Data

The molecular formula for 4-(2-Cyanophenylmethoxy)phenylboronic acid is C14H12BNO3,
with a molecular weight of 253.06 g/mol .[1] The expected spectroscopic data is presented
below, alongside data from analogous compounds for comparative purposes.
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Table 1: Predicted *H NMR Data for 4-(2-
Cyanophenylmethoxy)phenylboronic acid vs. Related

Compounds

Proton Assignment Predicted Chemical Related Compound Observed Chemical

(Structure A) Shift (8, ppm) (Structure) Shift (8, ppm)
Phenylboronic acid

H-a, H-b (B(OH)2) 8.0 - 8.5 (broad s) ®) 7.99 (s)[2]

] 4-Cyanophenylboronic

H-c, H-d (Aromatic) 7.8-8.0(d) ) ~8.1 (d)
acid (C)
4-

H-e, H-f (Aromatic) 7.0-7.2(d) Methoxyphenylboronic  ~6.9 (d)[3]
acid (D)

H-g, H-h, H-i, H-j

) 7.3-7.8(m) 2-Cyanobenzyl group 7.4-7.8 (m)
(Aromatic)
H-k (CH-2) 5.1-5.3(s) Benzyl Ether Group ~5.0 (s)

Predicted shifts are estimated based on standard functional group effects and data from related
structures.

Table 2: Predicted **C NMR Data for 4-(2-
Cyanophenylmethoxy)phenylboronic acid vs. Related
Compounds
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Carbon Assignment

Predicted Chemical

Related Compound

Observed Chemical

(Structure A) Shift (8, ppm) (Structure) Shift (8, ppm)
C1(CB) 130 - 135 (ipso- Phenylboronic acid ~134 (not always
carbon, often weak) (B) observed)[4]
) 4-Cyanophenylboronic
C-2, C-6 (Aromatic) 135-138 ) ~137
acid (C)
4-
C-3, C-5 (Aromaitic) 114 -116 Methoxyphenylboronic  ~115[3]
acid (D)
4-
C-4 (C-0) 160 - 163 Methoxyphenylboronic  ~162[3]
acid (D)
C-7 (ipso-Aromatic) 138 - 142 Toluene ~138
C-8, C-9, C-10, C-11
) 125-135 Toluene 125-130
(Aromatic)
C-12 (ipso-Aromatic, o
110- 115 Benzonitrile ~112
C-CN)
C-13 (CN) 117 - 120 Benzonitrile ~119
C-14 (CH2) 68 - 72 Benzyl Ether ~70

Predicted shifts are estimated based on standard functional group effects and data from related

structures.

Table 3: Predicted FT-IR Data for 4-(2-
Cyanophenylmethoxy)phenylboronic acid vs.

Characteristic Absorptions
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Functional Group

Predicted Wavenumber
(cm™1)

Characteristic Range (cm™1)

O-H Stretch (Boronic Acid)

3200 - 3600 (broad)

3200 - 3600 (broad)[5]

C-H Stretch (Aromatic)

3000 - 3100

3000 - 3100[6]

C=N Stretch (Nitrile)

2220 - 2240

2220 - 2260

C=C Stretch (Aromatic)

1600 - 1620, 1470 - 1500

~1600, ~1500, ~1450

B-O Stretch

1310 - 1380

1310 - 1380[5][7]

C-O Stretch (Ether)

1230 - 1270 (asymmetric),
1020-1050 (symmetric)

1200 - 1300, 1000 - 1150[7]

Table 4: Predicted Mass Spectrometry Data for 4-(2-
- I Imetl ol I : i

lon Predicted m/z Method Notes
Negative ion mode is
[M-H]~ 252.08 ESI- common for boronic
acids.[8]
[M+H]*+ 254.09 ESI+
[M+Na]* 276.07 ESI+
Loss of water is
[M-H20+H]* 236.08 ESI+
common.
) May be weak or
Molecular lon (M*") 253.09 El

absent.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4). The choice of solvent is critical
as the B(OH)2 protons are exchangeable and may not be observed in protic solvents like
Methanol-da.[6]

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[6]

'H NMR Acquisition:

o Set the spectral width to cover a range of -2 to 12 ppm.

o Use a pulse angle of 30-45 degrees.

o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[6]

13C NMR Acquisition:

o Set the spectral width to cover a range of 0 to 200 ppm.

o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more)
are typically required.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.5 ppm).[6]
1B NMR Acquisition (Optional):
o Acquire on a spectrometer equipped with a boron-capable probe.

o Chemical shifts for tricoordinate boronic acids typically appear in the range of 19-30 ppm.

[9]

o Reference the spectrum to an external standard like BFs-OEt2.[6]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.researchgate.net/publication/365006856_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations
https://www.rsc.org/suppdata/c7/ob/c7ob00211d/c7ob00211d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total
Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. This is the most
common and straightforward method.

o Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.

e Instrumentation: Use a standard FT-IR spectrometer.[5]

e Acquisition:

(¢]

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

[¢]

Record the sample spectrum over a range of 4000 to 400 cm~1.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

[e]

The spectrum is typically presented in terms of transmittance or absorbance.[10]

Mass Spectrometry (MS)

e Sample Preparation:

o Electrospray lonization (ESI): Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in
a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid
(for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

[8]

o Electron lonization (El): No special preparation is needed for a solid probe, or the sample
can be dissolved in a volatile solvent for GC-MS analysis.

 Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for
accurate mass measurement to confirm the elemental composition.[6]
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e Acquisition:

o ESI: Infuse the sample solution directly into the source or inject it via an LC system.
Acquire spectra in both positive and negative ion modes to maximize information.

o El: If using a GC-MS, separate the compound on a suitable GC column before it enters
the ion source. If using a direct insertion probe, heat the sample to induce vaporization.
The fragmentation pattern can provide additional structural information.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 4-(2-

Cyanophenylmethoxy)phenylboronic acid.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b580871?utm_src=pdf-body
https://www.benchchem.com/product/b580871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Workflow for Structural Confirmation of 4-(2-Cyanophenylmethoxy)phenylboronic Acid

Synthesis & Purification

Synthesize Product

~
~
\\
.
N,
\
\
\

Purify Product (e.g., Crystallization, Chromatography)

Spectroscopic Anatysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy iR (Slﬂecl:ggscopy
- Confirm Molecular Weight - Identify Key Functional Groups :

- Determine Elemental Comp. (C=N, B-O, O-H, C-0) . Determln_eC((:J?]rﬁbr??g/r?r:ggg\rl};ramework

Data Interpretation & Validation

Compare Experimental Data with Predicted & Literature Values

Structure Confirmed?

Yes No -

-
-

Structure Elucidated Re-evaluate or Synthesize Analogs

Click to download full resolution via product page

Workflow for the structural confirmation of the target compound.
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This structured approach, combining multiple spectroscopic techniques, provides a high degree
of confidence in the final structural assignment. By comparing the acquired data with the
predicted values and data from known related compounds, researchers can rigorously validate
the structure of 4-(2-Cyanophenylmethoxy)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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